molecular formula C12H16O4 B1326127 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene CAS No. 898759-24-5

2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene

Cat. No. B1326127
M. Wt: 224.25 g/mol
InChI Key: GBEFCBOEGMNXCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of inexpensive starting materials and readily attainable reaction conditions . The overall transformation is achieved with one chromatographic purification via NaOH-mediated aldol condensation .


Molecular Structure Analysis

The molecular structure of similar compounds displays an intramolecular O-H⋯O hydrogen bond between the hydroxy donor and a ketal O-atom acceptor . In the crystal, intermolecular C-H⋯π interactions connect adjacent molecules into chains parallel to the b axis .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as “(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide”, include a melting point of 193-195 °C, solubility in water at 20°C, and hygroscopic nature .

Scientific Research Applications

Electrocatalysis and Organic Synthesis

  • Electrochemical azolation of dimethoxybenzenes, including 1,4-dimethoxybenzene, has been studied, focusing on the formation of intermediate arenonium cations and their role in producing target products. This process is significant in organic synthesis and electrocatalysis (Petrosyan & Burasov, 2010).

Antioxidant and Antimicrobial Activities

  • Dioxolane derivatives, including 1,3-dioxolanes, have demonstrated antiradical activity, which is crucial for their potential use as antioxidants. These compounds can undergo one-electron oxidation to form stable radical cations, which may be applied in various chemical and pharmaceutical contexts (Vol’eva et al., 2013).
  • Novel 1,3-dioxolanes linked to 5H-[1,2,4]triazino[5,6-b]indole-3-thiol have been synthesized and shown moderate antimicrobial activity against certain fungal and bacterial strains. This highlights their potential in developing new antimicrobial agents (Ramadan, Rasheed, & El Ashry, 2019).

Catalysis and Chemical Reactions

  • The acetylation of dimethoxybenzenes, such as 1,3-dimethoxybenzene, in the presence of acidic zeolites, has been researched. This process is significant for understanding catalytic mechanisms and for applications in chemical synthesis (Moreau, Finiels, & Meric, 2000).

Antioxidant Properties and Medicinal Chemistry

  • Synthesis and antioxidant activities of phenol derivatives from compounds like 1,4-dimethoxybenzene have been explored. These compounds show potential in medicinal chemistry due to their antioxidant properties (Artunç et al., 2020).

Energy Storage and Battery Technology

  • 1,4-Dimethoxybenzene derivatives have been studied for their use as catholytes in non-aqueous redox flow batteries. Their high open-circuit potentials and electrochemical reversibility make them suitable for energy storage applications (Jingjing Zhang et al., 2017).

Spectroscopy and Material Science

  • The molecular structure and vibrational and electronic spectral investigation of related compounds, like 7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione, have been conducted using various spectroscopic methods. These studies are crucial for the development of new materials and for understanding molecular interactions (Prabakaran & Muthu, 2014).

Safety And Hazards

The safety and hazards associated with similar compounds, such as “(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide”, include acute toxicity, skin and eye irritation, and specific target organ toxicity following single exposure .

properties

IUPAC Name

2-[(2,5-dimethoxyphenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-13-10-3-4-11(14-2)9(7-10)8-12-15-5-6-16-12/h3-4,7,12H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEFCBOEGMNXCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645871
Record name 2-[(2,5-Dimethoxyphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene

CAS RN

898759-24-5
Record name 2-[(2,5-Dimethoxyphenyl)methyl]-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2,5-Dimethoxyphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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